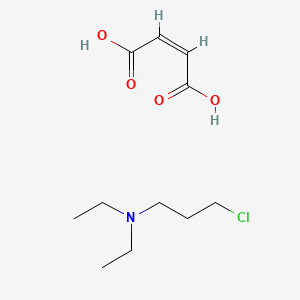
3-Diethylaminopropyl chloride maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diethylaminopropyl chloride maleate is a chemical compound with the molecular formula C7H16ClNThis compound is primarily used in the synthesis of various pharmaceuticals and chemical intermediates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Diethylaminopropyl chloride maleate can be synthesized from 3-diethylamino-1-propanol. The process involves the chlorination of 3-diethylamino-1-propanol using thionyl chloride or phosphorus trichloride under controlled conditions . The reaction typically proceeds as follows: [ \text{C}7\text{H}{17}\text{NO} + \text{SOCl}_2 \rightarrow \text{C}7\text{H}{16}\text{ClN} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a controlled environment to ensure the safety and purity of the product. The resulting compound is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-Diethylaminopropyl chloride maleate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding amine oxides or reduction to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted amines.
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
3-Diethylaminopropyl chloride maleate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Utilized in the synthesis of antidepressants and other pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-diethylaminopropyl chloride maleate involves its interaction with specific molecular targets. It acts as an alkylating agent, modifying the structure of nucleophiles such as amines and thiols. This modification can inhibit enzyme activity or alter receptor binding, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-N,N-diethylpropan-1-amine: Similar structure but lacks the maleate component.
3-Chloro-1-diethylaminopropane: Another related compound with similar reactivity.
N-(3-Chloropropyl)diethylamine: Shares similar chemical properties and applications.
Uniqueness
3-Diethylaminopropyl chloride maleate is unique due to its specific combination of the diethylamino group and the maleate component. This combination enhances its reactivity and makes it suitable for specific synthetic applications .
Eigenschaften
Molekularformel |
C11H20ClNO4 |
|---|---|
Molekulargewicht |
265.73 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;3-chloro-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C7H16ClN.C4H4O4/c1-3-9(4-2)7-5-6-8;5-3(6)1-2-4(7)8/h3-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
XIJVXAGTWWKVQF-BTJKTKAUSA-N |
Isomerische SMILES |
CCN(CC)CCCCl.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CCN(CC)CCCCl.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


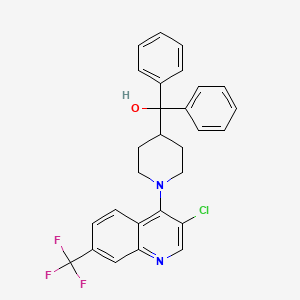

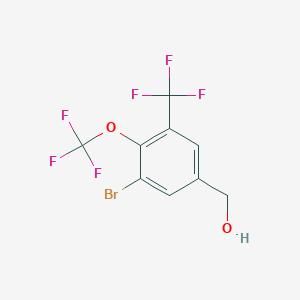
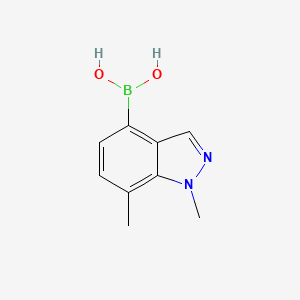
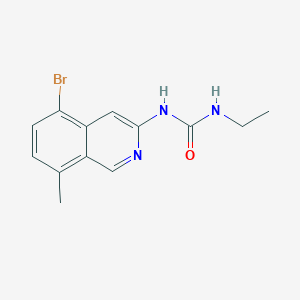
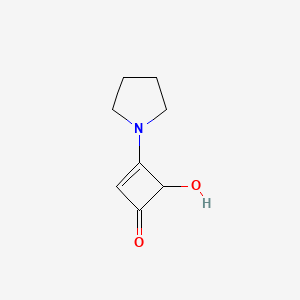

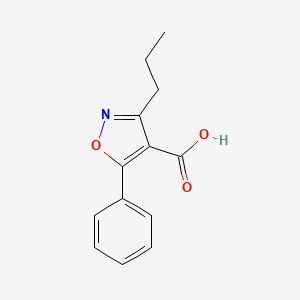
![3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride](/img/structure/B12865879.png)
![Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12865882.png)
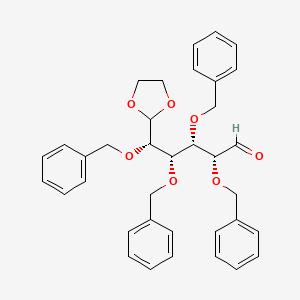

![2-Chlorobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12865891.png)
